

EPZ011989 vs UNC1999 selectivity

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Compound of Interest		
Compound Name:	EPZ011989	
Cat. No.:	B607350	Get Quote

An Objective Comparison of **EPZ011989** and UNC1999 for Epigenetic Research

In the field of epigenetics, the study of histone methyltransferases (HMTs) has led to the development of specific chemical probes to elucidate their roles in health and disease. Enhancer of zeste homolog 2 (EZH2) and its close homolog EZH1 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 on lysine 27 (H3K27me3).[1] Dysregulation of EZH2 activity is implicated in various cancers, making it a prominent therapeutic target.[1][2] This guide provides a detailed comparison of two widely used small molecule inhibitors, **EPZ011989** and UNC1999, focusing on their selectivity and biochemical properties to aid researchers in selecting the appropriate tool for their experimental needs.

Core Differences in Selectivity

The primary distinction between **EPZ011989** and UNC1999 lies in their selectivity for EZH2 versus EZH1. **EPZ011989** is a highly selective inhibitor of EZH2, whereas UNC1999 is a potent dual inhibitor of both EZH2 and EZH1.[3][4] This fundamental difference dictates their application in research; **EPZ011989** is ideal for studying the specific roles of EZH2, while UNC1999 is suited for experiments where redundant or compensatory functions of EZH1 and EZH2 need to be inhibited simultaneously.[3][5]

Biochemical and Cellular Potency

Both compounds are S-adenosylmethionine (SAM)-competitive inhibitors, binding to the catalytic site of the enzymes.[2][4] They exhibit potent inhibition of their respective targets at



low nanomolar concentrations in biochemical assays and effectively reduce cellular H3K27 methylation levels.

Table 1: Comparison of In Vitro Inhibitory Activity

Compound	Target	Potency (K ₁ / IC ₅₀)	Selectivity Profile
EPZ011989	EZH2 (Wild-Type & Mutant)	K _i < 3 nM[4][6][7]	>15-fold vs. EZH1[4] [8]
EZH1	-	>3000-fold vs. 20 other HMTs[4][8]	
UNC1999	EZH2	IC ₅₀ < 10 nM[3][9]	Potent dual inhibitor
EZH1	IC50 = 45 nM[3][9]	Highly selective over other HMTs[3]	

Table 2: Comparison of Cellular Activity

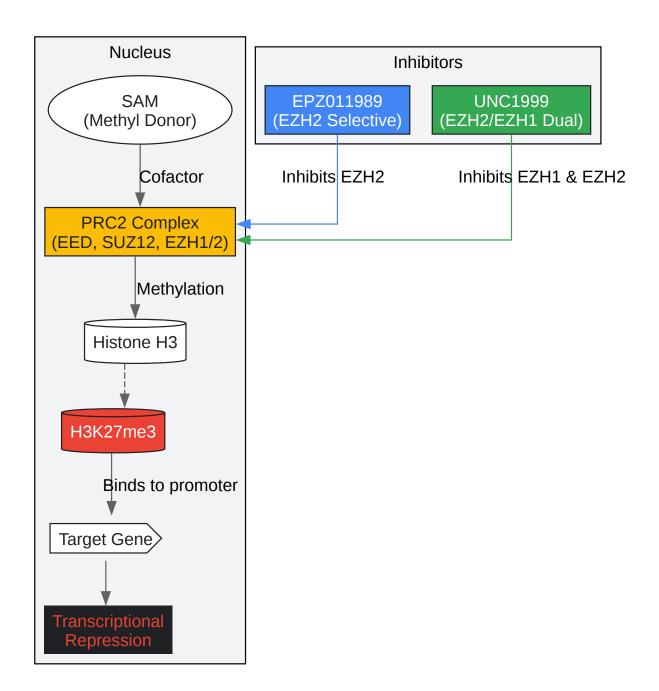
Compound	Cell Line Assay	Potency (IC50)	Notes
EPZ011989	H3K27 methylation reduction (WSU-DLCL2 cells)	< 100 nM[4][7]	Demonstrates robust in-vivo activity and oral bioavailability.[4]
UNC1999	H3K27 methylation reduction (Leukemia cells)	Potent, dose- dependent reduction[3][10]	An inactive analog, UNC2400 (IC ₅₀ > 13,000 nM), is available for use as a negative control.[3]

Signaling Pathway and Mechanism of Action

Both inhibitors target the PRC2 complex, a key player in epigenetic regulation. By inhibiting the catalytic activity of EZH2 and/or EZH1, these compounds prevent the trimethylation of H3K27. This leads to a decrease in H3K27me3 marks on target gene promoters, which can result in



the de-repression of tumor suppressor genes and other downstream effects like cell cycle arrest and apoptosis in cancer cells.[1]



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Caption: PRC2 complex-mediated gene silencing and points of inhibition.



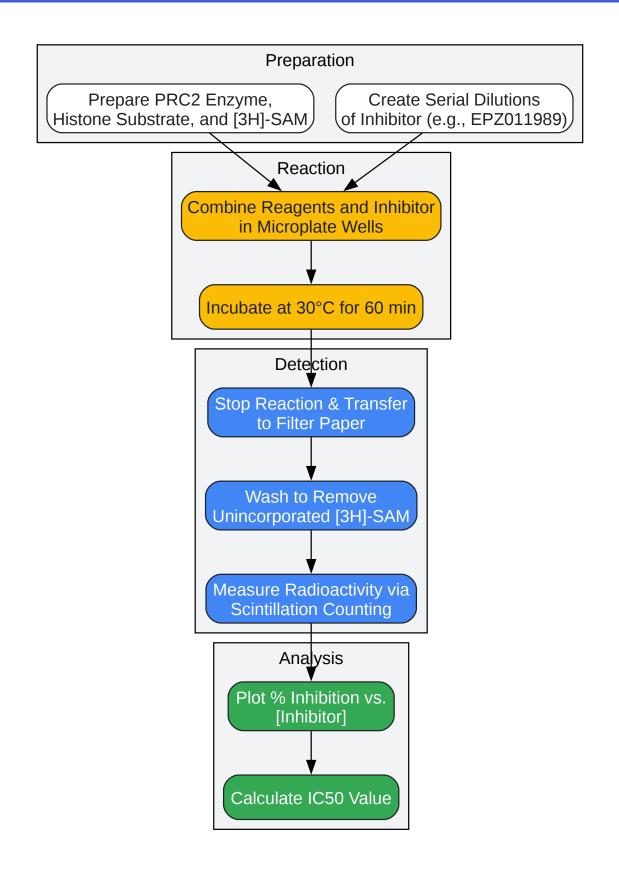
Experimental Protocols Biochemical Histone Methyltransferase (HMT) Assay

This in vitro assay quantifies the enzymatic activity of EZH2/EZH1 and the potency of inhibitors.

Methodology:

- Reaction Setup: A reaction mixture is prepared containing the purified PRC2 complex (containing either EZH1 or EZH2), the substrate (histone H3 peptide or nucleosomes), and the methyl donor cofactor, S-adenosylmethionine (SAM), often radiolabeled ([3H]-SAM).
- Inhibitor Addition: Serial dilutions of the test compound (EPZ011989 or UNC1999) are added to the reaction wells.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for the methylation reaction to proceed.
- Detection: The reaction is stopped, and the amount of methylated substrate is quantified. If using [3H]-SAM, this is often done by capturing the histone substrate on a filter paper and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods like TR-FRET or ELISA-based assays can be used to detect the formation of S-adenosylhomocysteine (SAH) or the specific H3K27me3 mark.[11][12]
- Data Analysis: The inhibitor concentration is plotted against enzyme activity to determine the IC₅₀ value.





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